N~4~,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide
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Overview
Description
N~4~,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of dipentyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with dicarboxamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with primary amines in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N4,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipentyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N~4~,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of dipentyl groups and dicarboxamide functionalities allows for strong interactions with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
- 1-ethyl-N~4~,N~5~-dimethyl-1H-imidazole-4,5-dicarboxamide
- 1H-Imidazole, 4,5-diphenyl-
- N~4~,N~5~-diphenyl-1H-imidazole-4,5-dicarboxamide
Comparison: N4,N~5~-Dipentyl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of dipentyl groups, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .
Properties
CAS No. |
62254-99-3 |
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Molecular Formula |
C15H26N4O2 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
4-N,5-N-dipentyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C15H26N4O2/c1-3-5-7-9-16-14(20)12-13(19-11-18-12)15(21)17-10-8-6-4-2/h11H,3-10H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) |
InChI Key |
UWTXOMZERNEOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCC |
Origin of Product |
United States |
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